Terazosin is a synthetic organic compound classified as a quinazoline derivative. It is known for its selective antagonism of α1-adrenergic receptors, specifically exhibiting higher affinity for the α1A subtype compared to α1B and α1D subtypes . This selectivity distinguishes it from non-selective α1-adrenergic antagonists. In scientific research, terazosin serves as a valuable tool for investigating the physiological roles of α1-adrenergic receptors and exploring potential therapeutic applications beyond its established clinical use.
Terazosin exerts its effects by competitively binding to α1-adrenergic receptors, primarily those located on vascular smooth muscle cells . By blocking the binding of endogenous agonists such as norepinephrine and epinephrine to these receptors, terazosin inhibits the downstream signaling pathways that mediate vasoconstriction. This inhibition leads to relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent decrease in peripheral vascular resistance. .
Terazosin's selectivity for α1-adrenergic receptors makes it a valuable tool for dissecting the specific roles of these receptors in various physiological processes, such as vascular tone regulation, sweating, and central nervous system function. ,
Research suggests potential applications of terazosin in various areas:* Prostate cancer: Studies have shown that terazosin can inhibit the growth of prostate cancer cells in vitro and potentially offer therapeutic benefits in treating advanced prostate cancer. , * Chronic Pelvic Pain Syndrome (CPPS): Research has evaluated the efficacy of terazosin in managing CPPS, demonstrating potential benefits in alleviating symptoms and improving quality of life for patients. , * Chronic orchialgia: Studies have explored the use of terazosin in treating chronic orchialgia, showing promising results in reducing pain and improving symptom scores.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2